1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene
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Overview
Description
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where a bromine atom and a cyclopropylmethoxyethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-(cyclopropylmethoxy)ethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(2-(cyclopropylmethoxy)ethyl)phenol.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(2-(cyclopropylmethoxy)ethyl)benzene.
Scientific Research Applications
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxyethyl group can influence the compound’s reactivity and binding properties . The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethylbenzene: Similar in structure but lacks the cyclopropylmethoxy group.
2-Bromoethylbenzene: Contains a bromoethyl group instead of the cyclopropylmethoxyethyl group.
Uniqueness
1-Bromo-2-(2-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of the cyclopropylmethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
1-bromo-2-[2-(cyclopropylmethoxy)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-12-4-2-1-3-11(12)7-8-14-9-10-5-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMLIXIRIXTSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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